molecular formula C10H20O B7856768 4-Methyl-5-nonanone CAS No. 152203-43-5

4-Methyl-5-nonanone

Cat. No.: B7856768
CAS No.: 152203-43-5
M. Wt: 156.26 g/mol
InChI Key: CGHJMKONNFWXHO-UHFFFAOYSA-N
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Description

4-Methyl-5-nonanone: is an organic compound with the molecular formula C10H20O . It is a ketone characterized by a ten-carbon chain with a methyl group attached to the fourth carbon and a carbonyl group at the fifth carbon. This compound is known for its role as a component of the aggregation pheromone of the red palm weevil (Rhynchophorus ferrugineus), a significant pest of palm trees .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-5-nonanone can be synthesized through various methods. One common method involves the nucleophilic substitution reaction of 2-methylpentanoic anhydride with an n-butyl nucleophilic reagent. The reaction typically uses a halogenated solvent like dichloromethane and is carried out at low temperatures, around -40°C .

Industrial Production Methods: In industrial settings, the production of this compound often involves the activation of 5-nonanone with methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide) followed by reaction with methyl triflate. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-nonanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols, such as 4-methyl-5-nonanol.

    Substitution: The ketone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as Grignard reagents or organolithium compounds are employed for nucleophilic substitution reactions.

Major Products:

    Oxidation: 4-Methyl-5-nonanoic acid.

    Reduction: 4-Methyl-5-nonanol.

    Substitution: Various substituted ketones depending on the nucleophile used.

Scientific Research Applications

4-Methyl-5-nonanone has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 4-Methyl-5-nonanone is its role as a pheromone. It functions as an attractant for the red palm weevil, facilitating the aggregation of these insects. The molecular targets and pathways involved include olfactory receptors in the weevils that detect the compound, triggering behavioral responses .

Comparison with Similar Compounds

    2-Nonanone: Another ketone with a nine-carbon chain but with the carbonyl group at the second carbon.

    4-Methyl-2-pentanone: A ketone with a shorter carbon chain and the carbonyl group at the second carbon.

Uniqueness: 4-Methyl-5-nonanone is unique due to its specific structure, which imparts distinct chemical properties and biological activity. Its role as a pheromone for the red palm weevil sets it apart from other similar ketones .

Properties

IUPAC Name

4-methylnonan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-4-6-8-10(11)9(3)7-5-2/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHJMKONNFWXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C(C)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00885637
Record name 5-Nonanone, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35900-26-6, 152203-43-5
Record name 4-Methyl-5-nonanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35900-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nonanone, 4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152203-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Nonanone, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035900266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Nonanone, 4-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Nonanone, 4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00885637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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